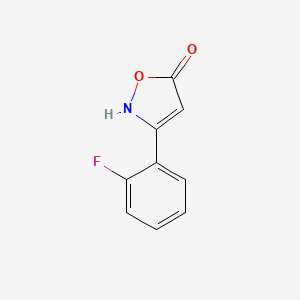

3-(2-Fluorophenyl)-1,2-oxazol-5-ol

Description

Overview of 1,2-Oxazole (Isoxazole) Heterocycles in Organic Chemistry Research

The 1,2-oxazole, commonly known as isoxazole (B147169), is a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms. This structural unit is a cornerstone in organic and medicinal chemistry, frequently recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. nih.govrsc.orgnih.govtaylorandfrancis.com The isoxazole ring's unique electronic properties and its ability to engage in various non-covalent interactions make it a versatile component in the design of therapeutic agents. tandfonline.com

Derivatives of isoxazole exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects. nih.govrsc.orgmdpi.com This diversity stems from the ring's stability and its capacity to be functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of the resulting molecules. rsc.org For instance, the isoxazole moiety is found in marketed drugs like the antibiotic flucloxacillin (B1213737) and the antipsychotic risperidone, as well as in naturally occurring neuroactive compounds such as ibotenic acid. nih.govnih.gov Furthermore, isoxazole derivatives serve as crucial building blocks in synthesis, enabling the construction of complex molecules and chemical libraries for drug discovery. nih.gov

Significance of Fluorine Substitution in Aromatic and Heteroaromatic Systems

The incorporation of fluorine into organic molecules is a premier strategy in contemporary drug design, with approximately 20% of all commercial pharmaceuticals being organofluorine compounds. nih.govalfa-chemistry.com The strategic substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and biological properties. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic or heteroaromatic ring withdraws electron density, which can significantly influence the molecule's acidity, basicity, and dipole moment. numberanalytics.com

One of the most valued consequences of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (approximately 485 kJ/mol), making it resistant to enzymatic cleavage and thereby prolonging the drug's half-life in the body. numberanalytics.comnih.gov Fluorine substitution can also increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its target. alfa-chemistry.comnumberanalytics.com Moreover, fluorine can influence the conformation of a molecule and its binding affinity to target proteins, sometimes leading to enhanced potency and selectivity. nih.gov The introduction of a fluorine atom, as seen in the 2-fluorophenyl group of the title compound, is therefore a calculated move to imbue the molecule with desirable pharmaceutical characteristics. nih.govtandfonline.com

Historical Perspectives and Foundational Studies on Oxazolol Structures

The chemistry of oxazoles dates back to the mid-20th century, with the parent compound first prepared in 1947. nih.gov The development of synthetic routes to substituted oxazoles and their isomers, like isoxazoles, quickly followed. The synthesis of the isoxazole ring itself is classically achieved through two primary pathways: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation reaction between hydroxylamine (B1172632) and a 1,3-dicarbonyl compound or its equivalent. nih.gov

The specific sub-class of 5-hydroxyisoxazoles, or 1,2-oxazol-5-ols, represents a tautomeric form of isoxazol-5(4H)-ones. These structures are important synthetic intermediates. Unsaturated oxazolones are recognized as valuable synthons for creating a variety of other molecules, including amino acids, peptides, and other heterocyclic systems. mdpi.com Foundational studies have demonstrated that the oxazolone (B7731731) ring contains highly electrophilic centers, making it susceptible to nucleophilic attack, a property that is exploited in various synthetic transformations. tandfonline.com The investigation of these structures has been crucial for developing a deeper understanding of heterocyclic reactivity and for providing pathways to novel molecular frameworks.

Rationale for Investigating 3-(2-Fluorophenyl)-1,2-oxazol-5-ol and Related Analogues

The scientific interest in 3-(2-Fluorophenyl)-1,2-oxazol-5-ol is rooted in the principles of rational drug design. The molecule combines three key structural features, each with a specific purpose:

The Isoxazole Core: A proven pharmacophore known for its metabolic stability and diverse biological activities. nih.govmdpi.com

The Phenyl Group at Position 3: This substituent provides a scaffold for interaction with biological targets.

The 2-Fluoro Substituent: This group is introduced to modulate the electronic properties of the phenyl ring and to enhance the metabolic stability and lipophilicity of the entire molecule. alfa-chemistry.comnih.gov

The 5-Hydroxy Group: This functional group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule to a biological target. It also offers a site for further chemical modification.

Research into related fluorinated heterocyclic compounds has shown that the presence and position of fluorine can be critical for biological activity. For example, studies on diaryl 1,2,4-oxadiazoles have specifically investigated 3-(2-fluorophenyl) analogues as potential anticancer agents that interact with tubulin. nih.govnih.gov This highlights the interest in the 2-fluorophenyl moiety attached to a heterocyclic core. The investigation of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol and its analogues allows researchers to conduct structure-activity relationship (SAR) studies, systematically exploring how modifications to each part of the molecule affect its biological profile. This approach is fundamental to the discovery of new and more effective therapeutic agents.

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVBMVINDJKDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)ON2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol is expected to display a series of signals corresponding to the protons on the phenyl ring and the oxazole (B20620) ring. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the heterocyclic ring system. pdx.eduucl.ac.uk The protons of the 2-fluorophenyl group will appear as a complex multiplet system due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. thermofisher.comazom.com The single proton on the oxazole ring is anticipated to resonate at a characteristic downfield position. rsc.org

Table 1: Predicted ¹H NMR Data for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 (oxazole) | 6.0 - 6.5 | s | - |

| H-3' (phenyl) | 7.8 - 8.0 | m | - |

| H-4' (phenyl) | 7.2 - 7.4 | m | - |

| H-5' (phenyl) | 7.5 - 7.7 | m | - |

| H-6' (phenyl) | 7.1 - 7.3 | m | - |

| OH (oxazole) | 9.0 - 11.0 | br s | - |

Predicted data is based on analogous structures and known substituent effects.

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and electronic environment. oregonstate.edu The carbons of the 2-fluorophenyl ring will exhibit characteristic shifts, with the carbon directly bonded to the fluorine atom (C-2') showing a large downfield shift and a strong one-bond ¹³C-¹⁹F coupling. jeolusa.com The carbons of the oxazole ring (C-3, C-4, and C-5) will also have distinct chemical shifts that are diagnostic for this heterocyclic system. scispace.com

Table 2: Predicted ¹³C NMR Data for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (oxazole) | 160 - 165 |

| C-4 (oxazole) | 95 - 100 |

| C-5 (oxazole) | 170 - 175 |

| C-1' (phenyl) | 115 - 120 |

| C-2' (phenyl) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-3' (phenyl) | 115 - 120 |

| C-4' (phenyl) | 130 - 135 |

| C-5' (phenyl) | 125 - 130 |

| C-6' (phenyl) | 130 - 135 |

Predicted data is based on analogous structures and known substituent effects.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. huji.ac.il For 3-(2-Fluorophenyl)-1,2-oxazol-5-ol, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-2' position of the phenyl ring. The chemical shift of this fluorine atom is characteristic of a fluorinated aromatic system. azom.com Furthermore, the fluorine signal will likely appear as a multiplet due to coupling with the ortho-protons (H-3') on the phenyl ring. thermofisher.com

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity of atoms within a molecule. emerypharma.comnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons, confirming the connectivity within the 2-fluorophenyl ring. sdsu.edu For instance, cross-peaks would be expected between H-3' and H-4', H-4' and H-5', and H-5' and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It would be used to definitively assign the protonated carbons in both the phenyl and oxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is crucial for establishing the link between the phenyl ring and the oxazole ring. For example, a key correlation would be expected between the H-3' proton of the phenyl ring and the C-3 carbon of the oxazole ring.

The 2-fluorophenyl group in 3-(2-Fluorophenyl)-1,2-oxazol-5-ol may exhibit restricted rotation around the C-C bond connecting it to the oxazole ring. Dynamic NMR studies, involving recording spectra at different temperatures, could provide insights into the energy barrier of this rotational process. researchgate.net At lower temperatures, separate signals for different conformers might be observed, which would coalesce into averaged signals at higher temperatures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its identity and structural features. nih.gov For 3-(2-Fluorophenyl)-1,2-oxazol-5-ol, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming its elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum would be expected to involve characteristic cleavages of the oxazole ring and the loss of small neutral molecules. sci-hub.st

Table 3: Predicted Key Mass Spectrometry Fragments for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol

| m/z (predicted) | Fragment Identity |

| 179 | [M]⁺ (Molecular Ion) |

| 151 | [M - CO]⁺ |

| 123 | [M - CO - CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Predicted fragmentation is based on the general fragmentation patterns of related heterocyclic compounds.

X-ray Crystallography

Conformational Analysis in the Crystalline State

A comprehensive conformational analysis of a molecule in its crystalline state provides crucial insights into its three-dimensional structure, stabilized by intermolecular forces within the crystal lattice. This analysis, primarily conducted through single-crystal X-ray diffraction, reveals the precise spatial arrangement of atoms, including bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

As of the latest available data, a complete, publicly accessible crystal structure determination for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol has not been reported in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, specific crystallographic data, including unit cell parameters, bond lengths, bond angles, and the critical dihedral angle between the 2-fluorophenyl ring and the 1,2-oxazol-5-ol ring, are not available. This dihedral angle is a key conformational parameter, as it describes the degree of twist between the two ring systems and is influenced by steric hindrance from the ortho-fluorine substituent and intermolecular packing forces.

In the solid state, the conformation is further stabilized by a network of intermolecular interactions. For a molecule like 3-(2-Fluorophenyl)-1,2-oxazol-5-ol, which possesses a hydroxyl group (a strong hydrogen bond donor) and nitrogen and oxygen atoms (hydrogen bond acceptors), hydrogen bonding is expected to be a dominant feature in its crystal packing. nih.gov Additionally, weaker interactions such as C-H···O, C-H···N, and potentially C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings, would contribute to the stability of the crystal lattice. researchgate.netmdpi.com The interplay of these forces dictates the specific conformation adopted by the molecule in its crystalline form.

The generation of detailed data tables for bond lengths, bond angles, and torsion angles for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol is contingent upon the future successful crystallization and subsequent X-ray diffraction analysis of the compound. Such an analysis would provide the definitive conformational parameters in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to optimize the molecular geometry of isoxazole (B147169) derivatives, determining the most stable three-dimensional arrangement of atoms. These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's structure. For instance, in studies of similar isoxazoline (B3343090) compounds, DFT has been successfully used to compare optimized gas-phase structures with experimentally determined solid-state structures from X-ray crystallography nih.govresearchgate.net.

Prediction of Spectroscopic Parameters (e.g., Vibrational, UV/VIS, NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. These predicted spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.

UV/VIS Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) acs.org. These calculations help in understanding the electronic transitions occurring within the molecule, often related to charge transfer phenomena.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) acs.org. This is a valuable tool for structural elucidation and for confirming the synthesis of the target compound.

Hypothetical Spectroscopic Data Prediction Table for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol (Note: This table is illustrative and not based on actual published data for the specific compound)

| Parameter | Predicted Value Range | Method |

|---|---|---|

| Key IR Frequencies (cm⁻¹) | 3400-3200 (O-H), 1620-1580 (C=N), 1250-1200 (C-F) | DFT/B3LYP |

| ¹H NMR Chemical Shifts (ppm) | 7.0-8.0 (Aromatic-H), 9.0-11.0 (OH) | GIAO/DFT |

| ¹³C NMR Chemical Shifts (ppm) | 160-170 (C5-OH), 155-165 (C3), 115-135 (Aromatic-C) | GIAO/DFT |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Propensities

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. acs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). worldscientific.comsci-hub.se

HOMO: Represents the ability of a molecule to donate electrons, indicating its nucleophilic character.

LUMO: Represents the ability of a molecule to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For related isoxazoline structures, calculated HOMO-LUMO gaps have been reported in the range of 4.6 to 4.9 eV nih.govresearchgate.net.

Illustrative FMO Energy Table (Note: This table is illustrative and not based on actual published data for the specific compound)

| Orbital | Energy (eV) | Role |

|---|---|---|

| HOMO | -6.5 to -5.8 | Electron Donor |

| LUMO | -1.9 to -0.8 | Electron Acceptor |

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the regions of a molecule that are rich or deficient in electrons. acs.org It maps the electrostatic potential onto the electron density surface.

Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions (positive potential): Indicate electron-deficient areas, which are prone to nucleophilic attack. The MEP surface for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the hydroxyl group, identifying them as sites for electrophilic interaction.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials have applications in optical communications and data storage. Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Studies on related push-pull oxazolones have shown that they can possess significant NLO properties. The presence of the electron-donating hydroxyl group and the fluorophenyl ring system in 3-(2-Fluorophenyl)-1,2-oxazol-5-ol suggests that it could also possess NLO characteristics, which can be quantified through theoretical calculations.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be employed to map out the intricate details of chemical reactions, providing a step-by-step understanding of how reactants are converted into products.

In the study of chemical reactions, transition states represent the highest energy point along a reaction coordinate, while intermediates are temporary, stable species formed between reaction steps. The identification and characterization of these transient structures are crucial for understanding the kinetics and feasibility of a reaction pathway. While specific studies on the transition states and intermediates involved in the synthesis or reactions of 3-(2-fluorophenyl)-1,2-oxazol-5-ol are not available in the provided search results, computational methods like Density Functional Theory (DFT) are commonly used for this purpose. These calculations can determine the geometry, energy, and vibrational frequencies of these species, which are essential for confirming their nature. For instance, a transition state is characterized by having exactly one imaginary vibrational frequency.

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.orglibretexts.org By mapping the PES, chemists can visualize the energy landscape of a chemical reaction, identifying the most likely pathways from reactants to products. libretexts.org This includes locating energy minima corresponding to stable molecules (reactants, products, and intermediates) and saddle points corresponding to transition states. libretexts.org The dimensionality of a PES is determined by the number of geometric degrees of freedom of the molecule (3N-6 for non-linear molecules, where N is the number of atoms). libretexts.org For a molecule like 3-(2-fluorophenyl)-1,2-oxazol-5-ol, a complete PES would be complex. However, specific reaction coordinates, such as bond formation or cleavage, can be selected to create a simplified 1D or 2D PES to study a particular reaction mechanism. libretexts.org

Furthermore, MD simulations are invaluable for understanding the effects of solvation. By explicitly including solvent molecules in the simulation, it is possible to observe how they interact with the solute and influence its structure and dynamics. While specific MD simulations for 3-(2-fluorophenyl)-1,2-oxazol-5-ol were not found, studies on other molecules demonstrate the power of this technique to reveal, for example, the stability of protein-ligand complexes. researchgate.net

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling is a key component of modern drug discovery and materials science, enabling the prediction of a molecule's activity based on its structure. This is particularly useful for guiding the synthesis of new compounds with improved properties.

A wide range of computational descriptors can be calculated to quantify various aspects of a molecule's structure and electronics, which can then be correlated with its chemical or biological activity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

Commonly used descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap can indicate the molecule's chemical stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (electronegative) and electron-poor (electropositive). This can predict sites for electrophilic and nucleophilic attack. mdpi.comunar.ac.id

Electrophilicity Index (ω): This descriptor provides a measure of a molecule's ability to accept electrons and can be indicative of its biological activity. mdpi.com

In a study on a pyridazinone derivative, the electrophilicity index was used to suggest that the molecule is biologically active. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. nih.gov This method is widely used in drug design to understand the binding mode of a potential drug molecule and to estimate its binding affinity. The process involves sampling a large number of possible conformations of the ligand within the active site of the target and scoring them based on their interaction energies.

While no molecular docking studies were found specifically for 3-(2-fluorophenyl)-1,2-oxazol-5-ol, numerous studies on related heterocyclic compounds demonstrate the utility of this approach. For instance, in a study of thiophenyl thiazolyl-pyridine hybrids, molecular docking was used to investigate their binding mode towards the EGFR tyrosine kinase domain. nih.gov The binding energies from these simulations can help to rank potential drug candidates.

Below is a table of exemplary data from molecular docking studies on various heterocyclic compounds, illustrating the type of information that can be obtained.

| Compound Name | Target Protein | Docking Score (kcal/mol) | Reference |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | DHFR | -7.07 | nih.gov |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | DHSS | -7.05 | nih.gov |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | EGFR tyrosine kinase | -5.251 | hilarispublisher.com |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | EGFR tyrosine kinase | -5.433 | hilarispublisher.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlation with Experimental Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50, EC50) is compiled.

Molecular Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using various internal and external validation techniques.

While no specific QSAR models for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol were found, numerous studies have been conducted on related isoxazole, oxadiazole, and pyrazole (B372694) derivatives. These studies highlight the importance of various descriptors in determining the biological activity of such heterocyclic compounds. For instance, research on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines has indicated the significance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in their anti-proliferative activity. Similarly, QSAR analyses of pyrimidine (B1678525) derivatives have demonstrated the utility of these models in predicting inhibitory activity against specific biological targets.

The absence of specific experimental data for a series of analogs of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol is the primary obstacle to developing a dedicated QSAR model. Without a dataset of compounds with varying structural modifications and their corresponding measured biological activities, it is impossible to derive a statistically significant and predictive QSAR equation.

Mechanistic Biochemical and Materials Science Interactions Excluding Clinical/toxicological

Molecular Interactions with Biological Systems (Mechanistic Level)

At the biological interface, 3-(2-Fluorophenyl)-1,2-oxazol-5-ol demonstrates nuanced interactions with complex systems like enzymes and bacterial communication networks.

While specific comprehensive studies detailing the enzyme inhibition mechanisms of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol are not widely available in the public domain, the broader class of isoxazole (B147169) derivatives has been extensively studied as enzyme inhibitors. The binding of these molecules is typically driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. For instance, the hydroxyl group of the isoxazolol ring can act as a hydrogen bond donor or acceptor, while the fluorophenyl group can engage in hydrophobic and van der Waals interactions within the active site of an enzyme. The fluorine atom itself can form specific halogen bonds or alter the electronic properties of the phenyl ring, thereby influencing binding affinity and specificity.

The interference of isoxazole derivatives with bacterial quorum sensing (QS) systems is a field of active research. These compounds can act as antagonists to the N-acyl-homoserine lactone (AHL) signaling molecules that many Gram-negative bacteria use for cell-to-cell communication. The mechanism often involves competitive binding to the LuxR-type receptors, which are the transcriptional activators of QS-controlled genes. By mimicking the structure of AHLs, 3-(2-Fluorophenyl)-1,2-oxazol-5-ol could potentially occupy the ligand-binding pocket of the receptor protein, thereby preventing the native signaling molecule from binding and initiating the downstream gene expression cascade that regulates virulence factors and biofilm formation.

The potential of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol and related compounds as structural probes for biomacromolecules is an emerging area of interest. The fluorine atom serves as a useful nucleus for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is highly sensitive to the local chemical environment, allowing for the detection of binding events and conformational changes in proteins and nucleic acids upon ligand association. The distinct NMR signal of the fluorine atom can provide valuable insights into the ligand's orientation, dynamics, and interactions within the binding site, making it a powerful tool for fragment-based drug discovery and for mapping ligand-binding hotspots on the surface of biomacromolecules.

Non-Biological Applications in Materials Science and Analytical Chemistry

Beyond its biological interactions, 3-(2-Fluorophenyl)-1,2-oxazol-5-ol exhibits properties that are valuable in materials science, particularly in the protection of metals and in the development of advanced optical materials.

Organic compounds containing heteroatoms like nitrogen and oxygen, such as 3-(2-Fluorophenyl)-1,2-oxazol-5-ol, are known to be effective corrosion inhibitors for various metals and alloys. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption mechanism can be complex, involving physisorption (electrostatic interactions) and/or chemisorption (covalent bond formation between the heteroatoms and the metal surface). The planar structure of the aromatic and isoxazole rings facilitates strong adsorption, while the presence of the electron-donating hydroxyl group and the electronegative fluorine atom can further enhance the molecule's interaction with the metal surface.

Table 1: Potential Adsorption Mechanisms of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol on Metal Surfaces

| Interaction Type | Description | Key Molecular Features Involved |

| Physisorption | Electrostatic attraction between the charged metal surface and the charged molecule. | Protonated form of the molecule in acidic media. |

| Chemisorption | Covalent bond formation through the sharing of electrons between the inhibitor and the metal. | Lone pair electrons on nitrogen and oxygen atoms; π-electrons of the aromatic and heterocyclic rings. |

The photophysical properties of isoxazole derivatives make them candidates for use in optical materials. Specifically, their potential as photosensitizers in Dye-Sensitized Solar Cells (DSSCs) is an area of investigation. In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor material, typically titanium dioxide (TiO₂), thereby generating a photocurrent. The key to an effective dye is a strong absorption in the visible spectrum, a suitable energy level alignment with the semiconductor, and efficient electron injection. The aromatic and heterocyclic structure of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol provides a scaffold that can be chemically modified to tune its absorption spectrum and electronic properties to meet the demanding requirements for high-efficiency solar energy conversion.

Development of pH-Sensitive and Electropolymerizable Systems

The isoxazole ring system, a core component of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol, is a feature in various functional materials, including those responsive to environmental stimuli such as pH. The development of pH-sensitive systems is a significant area of research, particularly for applications in drug delivery and smart materials. While direct studies on the electropolymerization or pH-sensitivity of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol are not extensively documented in publicly available literature, the reactivity of the related isoxazol-5-one tautomer provides a basis for its potential in these applications.

The tautomeric nature of 3-substituted-1,2-oxazol-5-ols is a key feature influencing their reactivity. These compounds can exist in equilibrium with their isoxazol-5(2H)-one and isoxazol-5(4H)-one forms. This tautomerism is sensitive to the surrounding chemical environment, including solvent polarity and pH. researchgate.net This inherent sensitivity to the chemical environment is a foundational characteristic for the design of pH-responsive materials.

Furthermore, the aromatic and heterocyclic nature of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol suggests potential for electropolymerization. Pi-conjugated polymers containing oxazole (B20620) units in their main chain have been synthesized and shown to possess electrochemical activity. nih.gov The isoxazole ring can act as a moderate electron-accepting unit, which is a desirable property for the construction of electroactive polymers. The electropolymerization process would involve the oxidative coupling of monomer units to form a conductive polymer film on an electrode surface. The properties of such a polymer would be influenced by the substituents on the isoxazole ring, in this case, the 2-fluorophenyl group, which can modulate the electronic properties of the resulting material.

Role as Precursors for Specialty Chemicals and Reagents

The reactivity of the isoxazol-5-one ring, a tautomer of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol, establishes it as a versatile precursor for the synthesis of a variety of specialty chemicals and reagents. researchgate.net The weak N-O bond within the isoxazole ring is susceptible to cleavage under certain conditions, providing a strategic entry point to more complex molecular architectures. eurekaselect.com This ring-opening reactivity allows isoxazol-5-ones to serve as masked forms of other functional groups, making them valuable intermediates in organic synthesis. eurekaselect.com

Arylidenisoxazol-5-ones, which can be formed from 3-aryl-1,2-oxazol-5-ols, are particularly useful building blocks for the synthesis of diverse heterocyclic compounds. mdpi.com The reactions of these intermediates can lead to the formation of various specialty chemicals, as detailed in the table below.

Table 1: Synthetic Applications of Isoxazol-5-one Derivatives

| Reaction Type | Reactant(s) | Product(s) | Reference(s) |

| Annulation Reactions | Arylideneisoxazol-5-ones | Various heterocycles | researchgate.net |

| Ring Transformation | Isoxazol-5-ones | Pyrrole-2-carboxylic acids | mdpi.com |

| Ring Transformation | Isoxazol-5-ones | γ-Functionalized ketones | mdpi.com |

| N-O Bond Insertion | Isoxazol-5-ones | 1,3-Oxazin-6-ones | researchgate.net |

| Alkyne Synthesis | Isoxazol-5-ones | Alkynes | mdpi.com |

The 2-fluorophenyl substituent on the core ring of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol can also influence its role as a precursor. The fluorine atom can participate in various synthetic transformations, including nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional functional groups. This versatility makes fluorinated heterocyclic compounds like this one attractive starting materials in medicinal chemistry and materials science for the development of novel molecules with specific properties. For instance, the synthesis of various quinazolinone derivatives has been achieved using 3-phenyl-isoxazol-5-yl moieties as key structural components. nih.gov

The general reactivity of the isoxazol-5-one core, combined with the synthetic handles provided by the fluorinated phenyl ring, positions 3-(2-Fluorophenyl)-1,2-oxazol-5-ol as a valuable precursor for the generation of a library of more complex molecules for various scientific investigations.

Future Directions and Emerging Research Perspectives for 3 2 Fluorophenyl 1,2 Oxazol 5 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 3-(2-fluorophenyl)-1,2-oxazol-5-ol and related isoxazoles is intrinsically linked to the principles of green and sustainable chemistry. The chemical industry is increasingly focused on reducing toxic waste and employing environmentally benign materials. mdpi.com A primary objective is to move away from hazardous organic solvents and towards greener alternatives like water.

Key areas of development include:

Aqueous Media Synthesis: Research has demonstrated the feasibility of synthesizing isoxazole (B147169) derivatives in aqueous media. mdpi.comnih.gov These methods are advantageous due to the low cost, reduced danger, and environmental friendliness of water compared to traditional organic solvents. mdpi.com Future work will likely focus on optimizing reaction conditions in water for the specific synthesis of 3-(2-fluorophenyl)-1,2-oxazol-5-ol, potentially eliminating the need for any catalyst. mdpi.comnih.gov

Ultrasound-Assisted Synthesis: Sonication offers a powerful tool for accelerating reactions and improving yields under milder conditions. rsc.org Ultrasound-assisted synthesis of isoxazoles has been shown to be more efficient than conventional methods in terms of both reaction time and product yield. rsc.org Applying this energy-efficient technique to the synthesis of fluorinated isoxazoles could provide a significant process intensification.

Catalyst Innovation: While some methods aim to be catalyst-free, the development of novel, reusable, and non-toxic catalysts is another crucial avenue. This includes using organocatalysts or earth-abundant metal catalysts to replace more hazardous options. rsc.org For instance, the use of Sn(II)-Mont K10, an eco-friendly catalyst, has been reported for isoxazole synthesis. acs.org

| Synthetic Strategy | Conventional Approach | Sustainable Future Direction | Key Advantages of Sustainable Route |

| Reaction Medium | Organic Solvents (e.g., Toluene, THF) | Aqueous Media | Less expensive, less dangerous, environmentally friendly. mdpi.com |

| Energy Input | Conventional Heating (Reflux) | Ultrasound Irradiation | Reduced reaction times, higher yields, milder conditions. rsc.org |

| Catalysis | Homogeneous catalysts, often precious metals | Heterogeneous catalysts, organocatalysts, or catalyst-free systems | Catalyst reusability, reduced toxicity, simplified work-up. mdpi.comacs.org |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize the novel synthetic routes described above, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical process development.

Future research will benefit from the integration of:

FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) is an excellent non-invasive technique for monitoring reactions as they occur. rsc.org It provides detailed structural information over time, allowing for the accurate determination of kinetic data without the need for quenching or sampling. rsc.org This would be particularly valuable for understanding the cyclization mechanism leading to the 3-(2-fluorophenyl)-1,2-oxazol-5-ol ring.

Signal Amplification by Reversible Exchange (SABRE): SABRE is a hyperpolarization technique that dramatically enhances NMR signal intensity, surmounting the inherent low sensitivity of NMR. nih.govresearchgate.net This allows for the monitoring of reactions at very low concentrations, which is crucial for catalyst screening and mechanistic studies under biologically relevant conditions. nih.govnih.gov It has been successfully used to monitor click reactions in real-time on benchtop NMR systems, a technique applicable to the formation of other heterocycles. researchgate.netnih.gov

| Technique | Principle | Application to 3-(2-Fluorophenyl)-1,2-oxazol-5-ol Synthesis |

| FlowNMR | A reaction mixture is continuously flowed through an NMR spectrometer, allowing for non-invasive, real-time data acquisition. rsc.org | Precise tracking of reactant consumption and product/intermediate formation to optimize reaction conditions (temperature, catalyst loading, etc.). |

| SABRE-NMR | A parahydrogen-based method to temporarily increase the NMR signal of a target molecule by transferring polarization from parahydrogen via an iridium catalyst. nih.gov | Enables real-time monitoring at low substrate/catalyst concentrations, facilitating detailed mechanistic investigations and high-throughput screening. nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular discovery by accelerating the design-make-test-analyze cycle. nih.gov For a compound like 3-(2-fluorophenyl)-1,2-oxazol-5-ol, these computational tools can predict properties and suggest novel derivatives with enhanced characteristics.

Emerging trends in this area include:

Property Prediction: ML models, such as Random Forests, Neural Networks, and Gradient Boosting algorithms (e.g., XGBoost, LightGBM), can be trained on existing chemical datasets to predict a wide range of properties for new molecules. taylorfrancis.comrsc.orgchemrxiv.org This includes crucial parameters like aqueous solubility, which is a key determinant of bioavailability. rsc.orgchemrxiv.org By using molecular descriptors or graphical representations, these models can rapidly screen virtual libraries of 3-(2-fluorophenyl)-1,2-oxazol-5-ol analogues to identify candidates with optimal property profiles.

De Novo Design: Generative ML models can design entirely new molecules from scratch that are optimized for a specific purpose. nih.govyoutube.com By defining a desired property profile (e.g., high binding affinity to a target, good solubility), these algorithms can generate novel isoxazole structures that chemists can then synthesize and test. This moves beyond simple screening to true invention. nih.gov

Synthesis Planning: A significant challenge in generative chemistry is that proposed molecules may be difficult or impossible to synthesize. AI-powered retrosynthesis tools can address this by analyzing a generated structure and proposing a viable step-by-step synthetic pathway, connecting computational design with practical laboratory execution. youtube.com

| AI/ML Application | Description | Relevance for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol |

| Quantitative Structure-Property Relationship (QSPR) | ML models are trained to correlate molecular features (descriptors) with experimental properties. chemrxiv.org | Predicting solubility, and other physicochemical properties for novel derivatives without initial synthesis. rsc.org |

| Generative Models | Deep learning architectures that learn from large datasets of molecules to generate new, valid chemical structures. nih.gov | Designing new fluorinated isoxazoles with potentially superior activity or properties. |

| Retrosynthesis Prediction | AI algorithms that predict the reactants needed to synthesize a target molecule by working backward from the product. youtube.com | Assessing the synthetic feasibility of computationally designed analogues. |

Exploration of Unique Non-Biological Applications Beyond Current Scope

While much of the interest in isoxazoles stems from their biological activity, the unique electronic and structural features of 3-(2-fluorophenyl)-1,2-oxazol-5-ol suggest potential in materials science and other non-biological fields. eurekaselect.com

Future research could investigate its utility as:

Organic Electronics: Heterocyclic compounds are foundational to many organic electronic materials. Polyisoxazoles have been noted for their potential as semiconductors, and the defined structure of 3-(2-fluorophenyl)-1,2-oxazol-5-ol could be a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics. rsc.orgeurekaselect.com The fluorine atom can also be used to tune the electronic properties of the material.

Fluorescent Probes and Sensors: Oxazole (B20620) derivatives are known to exhibit efficient fluorescence, sometimes with large Stokes shifts. researchgate.net This property is highly desirable for creating fluorescent probes and chemosensors that can detect specific ions, molecules, or changes in their environment.

Specialty Polymers and Materials: The isoxazole ring can undergo ring-opening polymerization, allowing for the creation of novel polymer architectures. acs.org Furthermore, isoxazole derivatives have historical applications as high-temperature lubricants and electric insulating oils, suggesting that modern derivatives could be developed for advanced materials applications. eurekaselect.com

Contribution to Fundamental Chemical Principles and Theory

The study of 3-(2-fluorophenyl)-1,2-oxazol-5-ol is not just about its direct applications; it also provides a platform for exploring fundamental chemical concepts. The isoxazole ring is a fascinating chemical entity, possessing aromatic character yet containing a weak N-O bond that is susceptible to cleavage under specific conditions. eurekaselect.com

Future investigations could provide deeper insights into:

Reaction Mechanisms: The cleavage of the isoxazole ring can yield a variety of difunctionalized compounds, such as 1,3-dicarbonyls or β-hydroxy ketones. eurekaselect.com This makes isoxazoles useful "masked" forms of these synthons. Studying the ring-opening reactions of 3-(2-fluorophenyl)-1,2-oxazol-5-ol, for example through electrophilic fluorination, can reveal fundamental details about reaction pathways and intermediates. acs.org

Theoretical Chemistry: The presence of a fluorine atom, a highly electronegative and sterically small element, on the phenyl ring allows for detailed studies of electronic effects (inductive vs. resonance) on reaction rates and equilibria. This compound can serve as a model system for validating and refining computational chemistry models that predict molecular geometry, reactivity, and spectroscopic properties.

Non-covalent Interactions: Understanding how the fluorine atom participates in non-covalent interactions, such as hydrogen bonding or halogen bonding, is crucial for predicting the crystal packing of the solid-state material and its interactions in various media.

Q & A

Basic: What are the common synthetic routes for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol, and what experimental conditions are critical for optimizing yield?

Answer:

The synthesis typically involves cyclocondensation of fluorinated precursors with hydroxylamine derivatives. For example:

- Step 1: React 2-fluorobenzaldehyde derivatives with hydroxylamine under acidic conditions to form an oxime intermediate.

- Step 2: Cyclize the oxime with a β-ketoester or equivalent electrophile in anhydrous ethanol under reflux (70–80°C) .

- Critical Conditions:

- Use of anhydrous solvents to avoid hydrolysis.

- Controlled pH (e.g., acetic acid catalysis) to prevent side reactions.

- Reaction time optimization (1–3 hours) to balance yield and purity.

| Reagent | Role | Yield Range |

|---|---|---|

| 2-Fluorobenzaldehyde | Starting material | 60–75% |

| Hydroxylamine HCl | Oxime formation | N/A |

| Ethyl acetoacetate | Cyclization agent | 50–65% |

Basic: How can researchers confirm the structural identity and purity of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol using spectroscopic methods?

Answer:

- 1H/13C NMR: Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and oxazole protons (δ 6.5–7.0 ppm). Fluorine coupling splits signals .

- Mass Spectrometry (MS): Look for [M+H]+ at m/z 194 (calculated for C₉H₆FNO₂). Fragmentation peaks at m/z 176 (loss of H₂O) confirm the hydroxyl group .

- IR Spectroscopy: Stretching bands at 3200–3400 cm⁻¹ (O-H), 1650–1700 cm⁻¹ (C=N oxazole).

Advanced: What challenges arise in determining the crystal structure of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol, and how can SHELX software address these?

Answer:

Challenges:

- Low crystal quality due to flexible hydroxyl group.

- Twinning or disorder in the fluorophenyl ring.

Solutions with SHELX:

- Use SHELXD for phase problem resolution via charge flipping.

- Refine with SHELXL using restraints for disordered fluorine atoms.

- Validate with PLATON to check for missed symmetry or hydrogen bonding .

| Crystal Parameter | Value |

|---|---|

| Space group | Monoclinic (e.g., P21/c) |

| Unit cell (Å) | a=10.22, b=14.23, c=10.25 |

| β angle (°) | 93.06 |

| R-factor | <0.05 |

Advanced: How do electronic effects of the 2-fluorophenyl substituent influence the reactivity of the oxazole ring in cross-coupling reactions?

Answer:

The fluorine atom exerts -I (inductive) and +M (mesomeric) effects :

- Electrophilic Substitution: Fluorine directs incoming electrophiles to the meta position of the phenyl ring.

- Oxazole Reactivity: Electron-withdrawing effects stabilize the oxazole ring, enabling Suzuki-Miyaura couplings at the 5-position. Computational studies (DFT) show reduced electron density at C5 compared to unsubstituted oxazoles .

Basic: What are the recommended storage conditions for 3-(2-Fluorophenyl)-1,2-oxazol-5-ol to prevent degradation?

Answer:

- Temperature: Store at 0–6°C in amber vials to avoid photodegradation.

- Solubility: Dissolve in dry DMSO (10 mM) for long-term storage (-20°C).

- Stability Tests: Monitor via HPLC every 6 months; degradation products include oxidized oxazole derivatives .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

Answer:

- Hybrid Methods: Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis and cyclic voltammetry.

- Validation: Adjust computational models using crystallographic bond lengths and angles as constraints .

Advanced: What methodologies are employed to study the hydrogen-bonding interactions of 3-(2-Fluorophenyl)-1,2-oxazol-5-ol in the solid state?

Answer:

- X-ray Crystallography: Identify O-H···N hydrogen bonds (2.6–2.8 Å) between the oxazol-5-ol and adjacent molecules.

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., 12% O-H, 8% C-F) using CrystalExplorer .

Basic: What strategies are effective in scaling up the synthesis of this compound while maintaining purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.